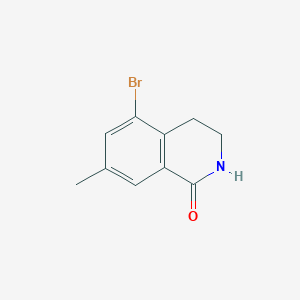

5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

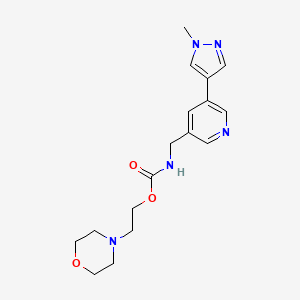

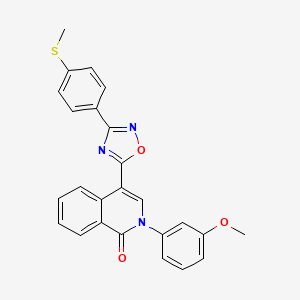

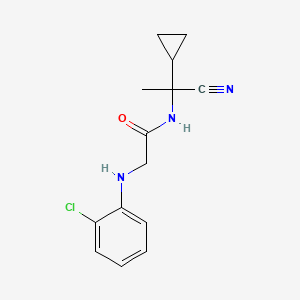

5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is a chemical compound with the CAS Number: 1557560-51-6 . It has a molecular weight of 240.1 and is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10BrNO/c1-6-4-8-7(9(11)5-6)2-3-12-10(8)13/h4-5H,2-3H2,1H3,(H,12,13) . This code provides a unique identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a powder at room temperature .Applications De Recherche Scientifique

Tetrahydroisoquinolines in Therapeutics

THIQ derivatives have shown promising potential in various therapeutic areas, including cancer, central nervous system disorders, cardiovascular diseases, and infectious diseases. Their role as anticancer antibiotics and potential in preventing Parkinsonism in mammals highlights their significance in drug discovery and development. The approval of trabectedin, a THIQ derivative, for soft tissue sarcomas underscores their impact in cancer therapy (Singh & Shah, 2017).

Neuroprotective and Anti-addictive Properties

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous compound in the mammalian brain, displays neuroprotective, antiaddictive, and antidepressant-like activities. Its mechanisms of action include MAO inhibition, free radical scavenging, and modulation of the glutamatergic system, suggesting its potential as a novel drug for neurodegenerative diseases and mood disorders (Antkiewicz‐Michaluk, WÃÂÃÂsik, & Michaluk, 2018).

Modulation of Catecholaminergic Transmission

Salsolinol, another derivative of dopamine and THIQ, may play an essential role in modulating catecholaminergic transmission. It has implications in the regulation of prolactin release, neuronal transmission in sympathetic ganglia, and potentially in the etiology of Parkinson's disease and chronic alcoholism, suggesting a complex but significant role in neurological functions and disorders (Mravec, 2006).

Radical Cyclization in Organic Synthesis

THIQ derivatives are pivotal in organic synthesis, particularly in the radical cyclization processes for constructing carbo- and heterocyclic compounds. Such cyclizations are crucial for synthesizing therapeutically important materials, demonstrating the extensive utility of THIQs in medicinal chemistry and drug design (Ishibashi & Tamura, 2004).

Safety and Hazards

Propriétés

IUPAC Name |

5-bromo-7-methyl-3,4-dihydro-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-6-4-8-7(9(11)5-6)2-3-12-10(8)13/h4-5H,2-3H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLXEFWWUHRVSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCNC2=O)C(=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride](/img/structure/B2597294.png)

![N-(1,3-Benzodioxol-4-ylmethyl)-N-[(3-methyloxetan-3-yl)methyl]prop-2-enamide](/img/structure/B2597295.png)

![1-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2597297.png)

![3-(4-chlorophenyl)-4-(3-fluorobenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2597303.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2597313.png)